5-Bromo-2-[2-(1-piperidinyl)ethoxy]aniline
Overview
Description
5-Bromo-2-[2-(1-piperidinyl)ethoxy]aniline is a biochemical used for proteomics research . It has a molecular formula of C13H19BrN2O and a molecular weight of 299.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19BrN2O . This code provides a specific way to represent the molecular structure of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C13H19BrN2O and a molecular weight of 299.21 . More detailed properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Brominated aniline derivatives serve as key intermediates in the synthesis of heterocyclic compounds. For example, the synthesis of partially hydrogenated carbazoles involves bromination of dimethyl-, methoxy-, and methyl-cyclohexenyl-anilines, leading to derivatives that undergo dehydrobromination to form tetrahydrocarbazole derivatives (R. Gataullin, N. A. Likhacheva, I. Abdrakhmanov, 2007).
Antibacterial Activity
Certain bromoaniline derivatives have been synthesized for their antibacterial properties. For instance, new substituted triazole fused with benzothiazoles were synthesized, displaying antimicrobial activity against various bacteria, showcasing the potential of brominated compounds in developing new antimicrobials (T. Bhagat, 2017).
Chiral Separation Techniques
Enantiomeric resolution of brominated piperidine derivatives has been studied, highlighting the application of brominated aniline derivatives in chiral separation technologies. This research provides insights into the mechanisms of chiral recognition and separation, which is crucial for the production of enantiomerically pure pharmaceuticals (I. Ali et al., 2016).
Antiviral Research
Brominated pyrimidine derivatives have shown potential in antiviral research, particularly against retroviruses. Such studies are essential for developing new antiviral drugs, especially for diseases where current treatments are limited or ineffective (D. Hocková, A. Holý, M. Masojídková et al., 2003).
Organic Synthesis
Brominated aniline derivatives play a significant role in organic synthesis, serving as intermediates in the construction of complex molecules. Their reactivity and versatility enable the synthesis of a wide range of compounds, underlining the importance of brominated aniline derivatives in synthetic chemistry (H. Shaterian, Kobra Azizi, 2013).
Safety and Hazards
While specific safety and hazard information for 5-Bromo-2-[2-(1-piperidinyl)ethoxy]aniline was not found, similar compounds like 5-Bromo-2-ethoxypyridine are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s always important to handle chemicals with appropriate safety measures.
Properties
IUPAC Name |
5-bromo-2-(2-piperidin-1-ylethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c14-11-4-5-13(12(15)10-11)17-9-8-16-6-2-1-3-7-16/h4-5,10H,1-3,6-9,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPRHRMTDJIEGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245594 | |
Record name | 5-Bromo-2-[2-(1-piperidinyl)ethoxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401245594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946743-31-3 | |
Record name | 5-Bromo-2-[2-(1-piperidinyl)ethoxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946743-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-[2-(1-piperidinyl)ethoxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401245594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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